molecular formula C16H11BrO4 B14303006 8-Bromo-7-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one CAS No. 117375-27-6

8-Bromo-7-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one

Katalognummer: B14303006
CAS-Nummer: 117375-27-6
Molekulargewicht: 347.16 g/mol
InChI-Schlüssel: ZZMDYPJBNXQVIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-7-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one typically involves the bromination of 7-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromo-7-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 8-Bromo-7-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

8-Bromo-7-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one can be compared with other flavonoids, such as quercetin, kaempferol, and apigenin:

Conclusion

This compound is a compound of significant interest due to its diverse chemical reactions, potential therapeutic applications, and unique chemical structure. Its synthesis, reactions, and applications make it a valuable compound in scientific research and industry.

Eigenschaften

117375-27-6

Molekularformel

C16H11BrO4

Molekulargewicht

347.16 g/mol

IUPAC-Name

8-bromo-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C16H11BrO4/c1-20-10-4-2-9(3-5-10)12-8-21-16-11(15(12)19)6-7-13(18)14(16)17/h2-8,18H,1H3

InChI-Schlüssel

ZZMDYPJBNXQVIN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.